Comparative Enzyme Specificity: Z-Phe-Arg-PNA Exhibits Broader Reactivity than Z-Arg-Arg-pNA
Z-Phe-Arg-PNA is cleaved by multiple cysteine cathepsins (B, K, L, S) and papain, as well as serine proteases trypsin and plasma kallikrein . In contrast, Z-Arg-Arg-pNA demonstrates higher selectivity, being primarily a substrate for cathepsin B . This differential specificity enables Z-Phe-Arg-PNA to serve as a general screening substrate for a broader range of proteolytic activities, whereas Z-Arg-Arg-pNA is more suitable for cathepsin B-specific assays [1].
| Evidence Dimension | Enzyme specificity (protease targets) |
|---|---|
| Target Compound Data | Cathepsins B, K, L, S; papain; trypsin; plasma kallikrein |
| Comparator Or Baseline | Z-Arg-Arg-pNA: primarily cathepsin B |
| Quantified Difference | Broader target spectrum vs. narrow specificity |
| Conditions | In vitro enzyme assays; spectrophotometric detection at 405–410 nm |
Why This Matters
For procurement decisions, Z-Phe-Arg-PNA offers greater versatility in multi-enzyme screening assays, whereas Z-Arg-Arg-pNA is preferred for cathepsin B-selective investigations.
- [1] Filippova IY, et al. Front Mol Biosci. 2020;7:578758. View Source
